molecular formula C20H29BFNO4 B8096270 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester

Cat. No.: B8096270
M. Wt: 377.3 g/mol
InChI Key: SKUHJTNBBQQNPD-UHFFFAOYSA-N
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Description

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester is a complex organic compound with the molecular formula C20H29BFNO4. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability. The compound is characterized by the presence of a boronic acid pinacol ester group, a fluorine atom, and a Boc-protected tetrahydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Boc Protection: The amine group is protected with a Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester by reacting the corresponding boronic acid with pinacol in the presence of a dehydrating agent like molecular sieves.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to the corresponding boronic acid or further to a phenol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.

    Oxidation: Yields boronic acids or phenols.

    Hydrolysis: Results in the formation of free boronic acids.

Scientific Research Applications

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: Investigated for its potential use in drug discovery and development, especially in the design of boron-containing drugs for cancer therapy.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The fluorine atom enhances the compound’s stability and reactivity, while the Boc group provides protection during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid: Lacks the pinacol ester group but shares similar reactivity.

    5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester: Lacks the Boc protection, making it more reactive but less stable.

    2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester: Lacks the fluorine atom, resulting in different reactivity and stability profiles.

Uniqueness

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester is unique due to the combination of its boronic ester group, fluorine atom, and Boc protection. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BFNO4/c1-18(2,3)25-17(24)23-9-8-15-13(12-23)10-14(11-16(15)22)21-26-19(4,5)20(6,7)27-21/h10-11H,8-9,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUHJTNBBQQNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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